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molecular formula C5H9ClO3 B1609803 2-(chloromethoxy)ethyl Acetate CAS No. 40510-88-1

2-(chloromethoxy)ethyl Acetate

Cat. No. B1609803
M. Wt: 152.57 g/mol
InChI Key: PAHCSXMDRKCMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268802B2

Procedure details

A 5 L three-neck flask was fitted with mechanical stirrer, thermometer, 500 mL additional funnel and argon purged. 1,3-Dioxalane (140 mL, 2.00 mol) in anhydrous Et2O (800 mL) and 1.0 M ZlnCl2/Et2O (7.5 mL, 0.007 mol) were added. A solution of acetyl chloride (157 mL, 2.20 mol) in Et2O (200 mL) was added dropwise through an additional funnel over 20 min. A cold water bath was used to maintain temperature between 19-27° C. throughout. Continue stirring without external cooling for 4 h, reaction self heating at 20-25° C. for about 1 h. A clear, colorless solution retained under argon overnight. Stood for 3 days and formed an orange solution. Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath. A quantitative yield of product 318 g (theoretical yield 306 g) was obtained.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][CH2:4][O:3][CH2:2]1.[C:6]([Cl:9])(=[O:8])C.[CH3:10]COCC>>[C:4]([O:5][CH2:1][CH2:2][O:8][CH2:6][Cl:9])(=[O:3])[CH3:10]

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
C1COCO1
Name
Quantity
800 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
7.5 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
157 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 (± 4) °C
Stirring
Type
CUSTOM
Details
Continue stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-neck flask was fitted with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, 500 mL additional funnel and argon purged
CUSTOM
Type
CUSTOM
Details
A cold water bath was used
TEMPERATURE
Type
TEMPERATURE
Details
without external cooling for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction self
TEMPERATURE
Type
TEMPERATURE
Details
heating at 20-25° C. for about 1 h
Duration
1 h
WAIT
Type
WAIT
Details
Stood for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
formed an orange solution
DISTILLATION
Type
DISTILLATION
Details
Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OCCOCCl
Measurements
Type Value Analysis
AMOUNT: MASS 318 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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